N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H26ClN5O2S and its molecular weight is 423.96. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Diethylamino group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moiety : Associated with various pharmacological activities.
- Pyrazole core : Known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃ClN₄O₂S
- Molecular Weight : 392.91 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole scaffold is known to exhibit diverse pharmacological effects, such as:
- Inhibition of inflammatory mediators : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
- Antimicrobial activity : The presence of the thiazole ring enhances the compound's ability to combat bacterial infections .
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit promising anti-inflammatory effects. In vitro studies have demonstrated that these compounds can significantly reduce the levels of inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
2. Antimicrobial Properties
The compound has shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. Studies have indicated that the structural components contribute to its antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S.ClH/c1-5-23(6-2)11-12-24(18(25)16-9-10-20-22(16)3)19-21-15-8-7-14(26-4)13-17(15)27-19;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVIAQIIZBKHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=NN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.